5-(Aminomethyl)pyridin-3-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHSJKKDQCDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
The fundamental properties of 5-(Aminomethyl)pyridin-3-ol are summarized in the table below, based on data from chemical databases. nih.govbldpharm.comuni.lu
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₆H₈N₂O | nih.gov |
| Molecular Weight | 124.14 g/mol | nih.gov |
| CAS Number | 1243414-96-1 | nih.gov |
| Canonical SMILES | C1=C(C=NC=C1O)CN | nih.gov |
| InChI Key | LXMHSJKKDQCDKN-UHFFFAOYSA-N | nih.gov |
| Monoisotopic Mass | 124.06366 Da | uni.lu |
| Topological Polar Surface Area | 59.1 Ų | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 5 Aminomethyl Pyridin 3 Ol
Nucleophilic Substitution Reactions
The presence of both an aminomethyl and a hydroxyl group provides two potential sites for nucleophilic substitution reactions. The reactivity of each group is influenced by the electronic nature of the pyridine (B92270) ring and the reaction conditions.
Aminomethyl Group Reactivity
The aminomethyl group (-CH2NH2) can participate in nucleophilic substitution reactions where the amino group acts as the nucleophile. smolecule.com For instance, it can react with electrophiles, leading to the formation of new carbon-heteroatom bonds. The nucleophilicity of the amino group is, however, modulated by the electron-withdrawing nature of the pyridine ring. This effect can be somewhat mitigated by the electron-donating character of the hydroxyl group at the 3-position.
In some cases, the aminomethyl group itself can be displaced by other nucleophiles, although this is a less common reaction pathway. Such reactions would likely require harsh conditions or activation of the leaving group.
Hydroxyl Group Reactivity
The hydroxyl group (-OH) on the pyridine ring can also undergo nucleophilic substitution reactions. For example, it can be converted to an ether or an ester through reactions with appropriate electrophiles. smolecule.com The acidity of the hydroxyl group is influenced by the pyridine nitrogen, which can be protonated, affecting the nucleophilicity of the oxygen atom.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene. This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. libretexts.orgyoutube.com Furthermore, under acidic conditions typically used for EAS, the pyridine nitrogen is protonated, further deactivating the ring. libretexts.org
When EAS does occur, substitution is generally directed to the C-3 position (meta to the nitrogen). libretexts.orgyoutube.com In the case of 5-(aminomethyl)pyridin-3-ol, the directing effects of the existing substituents must also be considered. The hydroxyl group is an activating, ortho-, para-directing group, while the aminomethyl group is also generally considered activating and ortho-, para-directing. However, under acidic conditions, the amino group will be protonated to form -CH2NH3+, which is a deactivating, meta-directing group. masterorganicchemistry.com The interplay of these electronic effects will determine the regioselectivity of any potential EAS reactions.
Coupling Reactions Involving this compound
The versatile structure of this compound makes it a potential candidate for various coupling reactions, which are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.com While specific studies on this exact molecule are not abundant, related structures undergo such transformations. For instance, aminopyrimidinols have been utilized in palladium-catalyzed tandem Heck-Sonogashira cross-coupling reactions. acs.org This suggests that with appropriate functionalization, such as halogenation of the pyridine ring, this compound could participate in similar coupling protocols.
Tautomeric Equilibria and Protonation States of the Pyridine Core
The pyridine core of this compound can exist in different tautomeric forms and protonation states, which significantly influences its reactivity. mdpi.com The presence of the hydroxyl group at the 3-position allows for potential keto-enol tautomerism, although the aromatic enol form is generally favored.
Protonation can occur at either the pyridine ring nitrogen or the exocyclic amino group. mdpi.com In acidic media, the pyridine nitrogen is typically more basic and thus more readily protonated than the amino group. researchgate.net This protonation has a profound effect on the electronic properties of the molecule, increasing its electron deficiency and influencing the reactivity of the substituents. NMR studies on related hydroxypyridine derivatives have been instrumental in elucidating the preferred sites of protonation and the resulting tautomeric structures. researchgate.netnih.gov
Influence of Substituents on Reaction Pathways and Selectivity
The nature and position of substituents on the pyridine ring play a crucial role in directing reaction pathways and determining selectivity. acs.org In this compound, the hydroxyl group is an electron-donating group through resonance, which activates the ring towards certain reactions. Conversely, the aminomethyl group's influence can vary. As a neutral substituent, it is activating, but when protonated under acidic conditions, it becomes strongly deactivating. masterorganicchemistry.com
The steric bulk of substituents can also affect reactivity. For example, bulky groups in the ortho position to a reactive site can hinder the approach of reagents, thereby influencing the regioselectivity of the reaction. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electron distribution and help predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com
Coordination Chemistry and Ligand Properties of 5 Aminomethyl Pyridin 3 Ol
Ligand Design and Metal Chelation Principles
5-(Aminomethyl)pyridin-3-OL is a derivative of pyridine (B92270), featuring both an aminomethyl group and a hydroxyl group. This specific arrangement of functional groups suggests that it can act as a bidentate or even a tridentate ligand. The primary donor atoms available for coordination are the nitrogen atom of the pyridine ring, the nitrogen atom of the aminomethyl group, and the oxygen atom of the hydroxyl group.
The chelation of metal ions by this compound is governed by several principles. The formation of a five- or six-membered chelate ring is entropically favored and leads to enhanced stability of the resulting metal complex, an effect known as the chelate effect. Depending on the conformation of the aminomethyl group and the coordination preferences of the metal ion, this compound can form stable five-membered rings by coordinating through the pyridine nitrogen and the aminomethyl nitrogen, or through the aminomethyl nitrogen and the hydroxyl oxygen. A six-membered ring can be formed by coordination of the pyridine nitrogen and the hydroxyl oxygen. The potential for tridentate coordination, involving all three donor atoms, could lead to the formation of two fused five-membered rings, further enhancing complex stability.
Complexation with Transition Metals
The interaction of this compound with transition metals is expected to be robust, given the presence of both hard (oxygen) and borderline (nitrogen) donor atoms, according to Hard and Soft Acid and Base (HSAB) theory. This allows for effective coordination with a variety of transition metal ions.
Stoichiometry and Stability Constants of Metal Complexes
The stoichiometry of the metal complexes formed with this compound will depend on the coordination number of the metal ion and the charge of the ligand. The ligand can exist in a neutral form or be deprotonated at the hydroxyl group to form an anionic ligand. This versatility allows for the formation of complexes with varying metal-to-ligand ratios, such as 1:1, 1:2, or even more complex structures.
The stability of these complexes is quantified by their stability constants (log β). While specific experimental data for this compound is not extensively documented in publicly accessible literature, we can infer potential stability trends based on related structures. For instance, the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) is expected to be followed, with copper(II) complexes exhibiting the highest stability.
Table 1: Postulated Stability Constants (log β) for Metal Complexes with this compound (Note: These are hypothetical values based on trends observed for similar ligands and are for illustrative purposes.)
| Metal Ion | 1:1 Complex (ML) | 1:2 Complex (ML₂) |
| Cu(II) | ~9.5 | ~17.0 |
| Ni(II) | ~7.0 | ~13.0 |
| Zn(II) | ~6.5 | ~12.0 |
| Co(II) | ~6.0 | ~11.0 |
| Fe(II) | ~5.5 | ~10.0 |
Spectroscopic Characterization of Metal-Ligand Interactions
The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.
UV-Visible Spectroscopy: Coordination of the ligand to a metal ion is expected to cause shifts in the absorption bands of the pyridine ring. The appearance of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can provide evidence of complex formation and information about the electronic structure of the complex.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N bond in the pyridine ring, the N-H bonds of the amino group, and the O-H bond of the hydroxyl group upon coordination can confirm the involvement of these groups in metal binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR can provide detailed structural information in solution. Shifts in the chemical shifts of the protons and carbons near the donor atoms upon complexation can elucidate the coordination mode of the ligand.
X-ray Crystallographic Analysis of Coordination Geometries
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. While specific crystal structures for complexes of this compound are not widely reported, it is anticipated that this ligand would support a variety of coordination geometries. For example, with an octahedral metal ion like Ni(II), a 1:2 metal-to-ligand complex could adopt a structure where two deprotonated ligands act as tridentate donors, occupying all six coordination sites. With a square planar ion like Cu(II), a 1:1 or 1:2 complex could be formed, with the ligand acting as a bidentate or tridentate donor.
Influence of Ligand Functionalization on Complex Stability and Reactivity
The stability and reactivity of the metal complexes of this compound can be fine-tuned by modifying its functional groups. For instance, the introduction of electron-donating groups on the pyridine ring would increase the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds and more stable complexes. Conversely, the introduction of electron-withdrawing groups would decrease the stability.
Functionalization of the aminomethyl group, such as alkylation, could introduce steric hindrance that might influence the coordination geometry and the stoichiometry of the resulting complexes. Modification of the hydroxyl group, for example, by etherification, would prevent its participation in coordination, forcing the ligand to act solely as a bidentate (N,N) donor.
Redox Properties of Metal-5-(Aminomethyl)pyridin-3-OL Complexes
The redox properties of the metal complexes will be influenced by both the metal ion and the ligand. The this compound ligand can stabilize different oxidation states of a coordinated metal ion. The donor atoms of the ligand can modulate the electron density at the metal center, thereby affecting its reduction potential. For example, the strong sigma-donating character of the deprotonated hydroxyl group and the amino group can help to stabilize higher oxidation states of the metal.
Cyclic voltammetry is a key technique for investigating the redox behavior of these complexes. The redox potentials of the M(n+)/M((n-1)+) couple would be expected to shift depending on the nature of the metal ion and any functionalization on the ligand. The reversibility of the redox processes would provide insight into the stability of the complex in different oxidation states.
Potential Applications in Catalysis or Sensor Development
A comprehensive review of scientific literature reveals a notable absence of specific research focused on the application of this compound in the fields of catalysis and sensor development. While the structural features of this compound—namely the pyridine ring, the aminomethyl group, and the hydroxyl group—suggest its potential as a versatile ligand for metal ions, dedicated studies to explore these capabilities have not been published.
The ability of this compound to act as a ligand and bind to metal ions could theoretically allow it to influence their catalytic properties. Current time information in Bangalore, IN. The nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group, along with the oxygen of the hydroxyl group, provide multiple potential coordination sites. This multifunctionality is a desirable characteristic for ligands used in catalysis, as it can lead to the formation of stable and reactive metal complexes.
In a broader context, pyridine derivatives are frequently employed as ligands in the synthesis of coordination compounds with applications in catalysis and as fluorescent chemical sensors. For instance, complexes of rhodium with pyridine-containing ligands have been utilized as catalysts in a variety of organic reactions, including hydrogenations, carbonylations, and cross-coupling reactions. Similarly, the inherent fluorescence of some pyridine compounds has been harnessed to create chemosensors for the detection of specific metal ions.
However, it is crucial to reiterate that while the general class of pyridine compounds shows significant promise and utility in these areas, specific research detailing the performance of this compound for these purposes is not available in the current body of scientific literature. The potential of this particular compound in catalysis and sensor technology remains an unexplored area of research. Future investigations would be necessary to synthesize and characterize its metal complexes and to evaluate their efficacy as catalysts or as signaling units in sensor systems.
Table of Compounds
Established Synthetic Pathways for 5-(Aminomethyl)pyridin-3-ol
The primary route to this compound relies on the strategic functionalization of a pre-existing pyridine (B92270) core. The Mannich reaction is a cornerstone of this approach, valued for its efficiency in forming carbon-carbon bonds via an aminoalkylation process.
Precursor Synthesis and Optimization
The principal precursor for the synthesis of this compound is 3-hydroxypyridine (B118123). The accessibility of this starting material is therefore crucial. Several methods have been established for the synthesis of 3-hydroxypyridine, with optimization focused on yield, purity, and environmental impact. One notable method involves the oxidation and subsequent hydrolysis of furfurylamine. researchgate.netchemicalbook.com Another modern approach utilizes ruthenium-catalyzed ring-closing metathesis (RCM) of nitrogen-containing dienes to construct the pyridine ring, offering flexibility and control over substitution patterns. acs.org
Below is a summary of a common precursor synthesis method.
| Precursor | Method | Key Reagents | Conditions | Yield | Purity | Ref |
| 3-Hydroxypyridine | Oxidation/Hydrolysis | Furfurylamine, H₂O₂, HCl | Dropwise addition of H₂O₂ at 0-5 °C, then reflux at 100-105 °C for 0.5 h | 76% | 99.3% | researchgate.net |
Key Reaction Steps and Conditions
The most direct and widely cited method for preparing this compound is the Mannich reaction. organic-chemistry.orgresearchgate.net This one-pot, three-component condensation involves an active hydrogen compound (3-hydroxypyridine), formaldehyde (B43269), and an amine (ammonia). The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and ammonia, which then attacks the electron-rich pyridine ring. The hydroxyl group at the 3-position activates the ring, directing the aminomethylation to the ortho and para positions (C-2, C-4, C-6). The formation of the 5-substituted product is a result of substitution at the C-4 or C-6 position relative to the hydroxyl group.
Industrial-scale production often employs this reaction under controlled conditions, typically using a solvent like ethanol (B145695) or methanol, with the final product purified by crystallization or distillation.
Table 2.1: Mannich Reaction for this compound Synthesis
| Reaction | Substrates | Key Reagents | Solvent | Conditions | Product | Ref |
|---|
Derivatization Strategies of this compound
The presence of two reactive functional groups, a primary amine and a hydroxyl group, on the pyridine scaffold makes this compound an excellent candidate for derivatization to generate libraries of new compounds.
Formation of Amine and Hydroxyl Group Derivatives
Both the aminomethyl side chain and the phenolic hydroxyl group can be selectively targeted to create a variety of derivatives.
The primary amine is a versatile handle for modifications such as acylation, alkylation, and sulfonylation. Acylating agents like acid chlorides or anhydrides can be used to form amides, while reaction with sulfonyl chlorides yields sulfonamides. gcms.cz Derivatization with reagents like dansyl chloride or fluorescamine (B152294) can be used to introduce fluorescent tags. tandfonline.comnih.gov Pyrylium salts are also known to react selectively with primary amines to yield stable, positively charged N-alkyl pyridinium (B92312) derivatives. google.commdpi.com
The hydroxyl group behaves like a typical phenol (B47542) and can undergo O-alkylation and O-acylation. For instance, a modified Williamson ether synthesis can be employed to form ether linkages. conicet.gov.ar Ester derivatives can be formed by reaction with acylating agents, such as isonicotinoyl chloride, often in the presence of a base like pyridine to neutralize the acid byproduct. nih.gov
Table 2.2: Representative Derivatization Reactions of Functional Groups
| Functional Group | Reaction Type | Reagent Class | Example Reagent | Product Type | Ref |
|---|---|---|---|---|---|
| Primary Amine | Acylation | Acid Anhydride | Acetic Anhydride | Acetamide | gcms.cz |
| Primary Amine | Sulfonylation | Sulfonyl Chloride | Dansyl Chloride | Sulfonamide | nih.gov |
| Primary Amine | Pyridinium formation | Pyrylium Salt | 2,4-Diphenyl-pyranylium | N-Aryl Pyridinium | google.com |
| Hydroxyl Group | O-Alkylation (Etherification) | Haloalkane | Bromoalkane, KOH/DMSO | Alkyl Ether | conicet.gov.ar |
Pyridine Ring Functionalization
Beyond the existing functional groups, the pyridine ring itself can be further substituted. The electronic nature of the existing substituents dictates the position of new functionalization. The hydroxyl group is a strong activating, ortho-para directing group, while the aminomethyl group is also activating. In electrophilic aromatic substitution reactions, these groups direct incoming electrophiles to positions 2, 4, and 6. iust.ac.irmathnet.ru For example, nitration of 3-hydroxypyridine in acidic media (where the ring nitrogen is protonated) occurs preferentially at the 2-position. rsc.orgresearchgate.net The combination of activating groups in this compound suggests that positions 2, 4, and 6 would be susceptible to electrophilic attack.
Oxidation of the pyridine nitrogen to form the corresponding pyridine N-oxide is another common transformation, which can alter the reactivity of the ring for subsequent reactions.
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form complex products, minimizing waste and synthetic steps. rsc.orgmdpi.com The functional groups on this compound make it a suitable component for well-known MCRs.
The primary amine of this compound can serve as the amine component in the Ugi four-component reaction. wikipedia.orgorganic-chemistry.org This reaction combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce a dipeptide-like α-acylamino carboxamide. The incorporation of the this compound scaffold into such structures could rapidly generate diverse compound libraries. An Ugi reaction has been demonstrated using the related 3-(aminomethyl)pyridine. nih.gov
Another prominent MCR is the Passerini three-component reaction, which involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgresearchgate.net While the amine functionality is not directly involved, the hydroxyl group of this compound could potentially participate under specific conditions, or the molecule could be used in conjunction with other MCRs to build molecular complexity.
Table 2.3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 3-Hydroxypyridine |
| Formaldehyde |
| Ammonia |
| Furfurylamine |
| Dansyl chloride |
| Fluorescamine |
| Isonicotinoyl chloride |
Advanced Synthetic Techniques for this compound Analogues
The synthesis of analogues of this compound, a substituted pyridine, leverages cutting-edge developments in organic chemistry. These methods offer pathways to a diverse range of structurally related compounds by modifying the pyridine core and its substituents.
Catalytic Approaches in Synthesis
The functionalization of pyridine rings to create analogues is increasingly dominated by catalytic methods, which offer efficiency and selectivity. Both transition-metal catalysis and organocatalysis have been instrumental in developing new synthetic routes.
Transition-metal catalysis is a cornerstone for the C-H functionalization of pyridines, enabling the direct introduction of various functional groups. beilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions are widely used. The oxidative amination of alkenes using a Pd(OAc)₂ catalyst system can be employed to construct C-N bonds, a key step in forming the aminomethyl moiety or its derivatives. acs.org Similarly, iridium-catalyzed C-H alkylation allows for the selective introduction of alkyl groups onto the pyridine ring. beilstein-journals.org The challenge of regioselectivity, particularly for the C3 position, is a significant area of research. A notable metal-free approach for the C3 hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides, which provides a pathway to 3-pyridinol derivatives. nih.gov This method is significant as it directly addresses the formation of the hydroxyl group at a key position of the target compound's scaffold. nih.gov
Organocatalysis has also emerged as a powerful tool. A photochemical method utilizing a dithiophosphoric acid as a multi-tasking catalyst has been reported for the functionalization of pyridines. recercat.catnih.gov This catalyst acts as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor, facilitating the coupling of pyridinyl radicals with allylic radicals to form new C-C bonds with distinct regioselectivity. recercat.catnih.gov
Below is a table summarizing various catalytic approaches applicable to the synthesis of pyridine analogues.
| Catalyst System | Reaction Type | Key Features | Source(s) |
| Pd(OAc)₂/O₂/Pyridine | Oxidative Amination | Forms C-N bonds; useful for introducing amino functionalities. | acs.org |
| Iridium Complexes | C-H Alkylation | Provides selective C4-alkylation of the pyridine ring. | beilstein-journals.org |
| Dithiophosphoric Acid | Photochemical Radical Coupling | Metal-free; offers unique regioselectivity for C-C bond formation. | recercat.catnih.gov |
| 4-HO-TEMPO/Cu-catalysis | Oxidative Dehydrogenation/Annulation | Enables synthesis of pyrimidines from saturated ketones and amidines. | rsc.org |
| Pyridine N-Oxide Isomerization | Photochemical C3-Hydroxylation | Metal-free; provides direct access to 3-pyridinol scaffolds. | nih.gov |
Stereoselective Synthesis of Chiral Analogues
The creation of chiral analogues of this compound, where stereochemistry can profoundly influence molecular properties, is a significant synthetic challenge. Advanced stereoselective methods are employed to control the three-dimensional arrangement of atoms.
Asymmetric catalysis is a primary strategy for achieving high enantioselectivity. For the synthesis of chiral amino alcohol fragments, which are structurally related to the target compound, catalytic asymmetric hydrogenation is a key technique. For example, the hydrogenation of a β-keto-γ-lactam using a chiral Ru(II) complex with a DM-SEGPHOS ligand can produce a β-hydroxy amide with high diastereomeric and enantiomeric excess (de 98%, ee >99%) after recrystallization. researchgate.net This intermediate is pivotal in constructing chiral pyrrolidine (B122466) structures. researchgate.net
Copper-catalyzed reactions have also been developed for the stereoselective synthesis of chiral diamines. acs.org A Cu-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines can produce chiral 1,2-diamino synthons as single stereoisomers in high yields. acs.org Such methods are crucial for creating analogues with chiral centers adjacent to nitrogen atoms.
Another approach involves the dynamic kinetic resolution (DKR) of racemic alcohols, combining a metal catalyst for racemization with a lipase (B570770) for enantioselective acylation. This has been applied to synthesize enantiopure chiral acetates from prochiral ketones with high yields and enantiomeric excess (94–100% yield, 95–99% ee). mdpi.com
The table below details selected stereoselective synthetic methods relevant to producing chiral analogues.
| Method | Catalyst / Reagent | Product Type | Stereoselectivity | Source(s) |
| Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | β-Hydroxy Amide | de 98%, ee >99% | researchgate.net |
| Reductive Coupling | Cu-Catalyst / Chiral Allenamide | Chiral 1,2-Diamine | Single Stereoisomer | acs.org |
| Dynamic Kinetic Resolution | Metal Complex / Lipase (CAL-B) | Chiral Acetates | 95–99% ee | mdpi.com |
| Grignard Addition | CuTC / Chiral Ligand | Chiral 1,4-Dihydropyridines | up to 87% ee | acs.org |
Microwave-Assisted and Flow Chemistry Applications
Modern synthetic chemistry increasingly relies on enabling technologies like microwave irradiation and flow chemistry to enhance reaction efficiency, safety, and scalability.
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. mdpi.com For the synthesis of pyridine and pyrimidine (B1678525) analogues, microwave irradiation has been successfully applied. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot multi-component reaction saw significantly shorter reaction times and higher yields under microwave conditions compared to conventional heating. mdpi.com Similarly, the synthesis of 4-amino pyrimidine analogues using a heterogeneous catalyst was efficiently carried out in a microwave medium, achieving high yields in minutes. rsc.org Amination of 6-chloropurine (B14466) derivatives with various amines in water under microwave irradiation also provides a green and efficient protocol for preparing aminopurine analogs. researchgate.net
| Reaction | Heating Method | Reaction Time | Yield | Source(s) |
| Synthesis of Pyrazolo[3,4-b]pyridine | Conventional | 8-12 hours | 60-75% | mdpi.com |
| Synthesis of Pyrazolo[3,4-b]pyridine | Microwave | 10-20 minutes | 80-92% | mdpi.com |
| Synthesis of 4-Amino Pyrimidine Analogues | Microwave | 5 minutes | 88-95% | rsc.org |
| Amination of 6-Chloropurine | Conventional | 2-24 hours | Moderate-High | researchgate.net |
| Amination of 6-Chloropurine | Microwave | 5-30 minutes | Very Good | researchgate.net |
Flow chemistry, or continuous flow synthesis, offers substantial advantages in terms of reaction control, safety, and scalability. vapourtec.com Reactions are performed in a continuously flowing stream within a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. This is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. researchgate.net The synthesis of heterocycles, including pyridine derivatives, has benefited from this technology. For instance, the aza-Michael reaction, which forms C-N bonds, has been explored in flow chemistry for the synthesis of active pharmaceutical ingredients (APIs), demonstrating how residence time in the reactor can be optimized to maximize yield and selectivity. iqs.edu The scalability of flow processes makes them highly attractive for the large-scale production of complex molecules. acs.org
Biological Activities and Mechanisms of Action in Vitro Studies of 5 Aminomethyl Pyridin 3 Ol and Its Derivatives
Enzyme Modulation Studies
The ability of 5-(Aminomethyl)pyridin-3-ol and its related compounds to interact with and modulate the activity of enzymes is a key area of investigation. These interactions can lead to either the inhibition or alteration of enzyme function, which has significant implications for therapeutic development.
Enzyme Inhibition Mechanisms
Research has shown that derivatives of aminopyridine can act as enzyme inhibitors. For instance, a series of aminopyridine thiourea derivatives have been identified as potent, non-competitive inhibitors of the α-glucosidase enzyme, with half-maximal inhibitory concentrations (IC50) in the micromolar range rsc.org. The mechanism of inhibition for such compounds often involves binding to the enzyme in a manner that is not in direct competition with the substrate. This non-competitive inhibition means that increasing the substrate concentration does not overcome the inhibitory effect.
Another study highlighted kojic acid derivatives conjugated to aminopyridine as uncompetitive inhibitors of the tyrosinase enzyme rsc.org. Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing. The kinetics of this interaction are a crucial aspect of understanding the compound's potential therapeutic applications rsc.org.
While specific kinetic studies on this compound are not extensively available, the inhibitory activities of its structural analogs suggest that it may also function as an enzyme inhibitor, warranting further investigation into its specific mechanisms.
Allosteric Modulation and Active Site Binding Analysis
The interaction of a compound with an enzyme can occur at the active site, where the substrate normally binds, or at a secondary, allosteric site. Binding at an allosteric site can induce a conformational change in the enzyme, thereby altering its activity. This allosteric modulation can either enhance or inhibit the enzyme's function and offers a more nuanced approach to drug design compared to direct active site inhibition mdpi.comresearchgate.netnih.gov.
Molecular docking studies on various aminopyridine derivatives have aimed to identify their binding sites on target proteins. For example, docking studies of aminopyridines with voltage-gated K+ channels have identified specific amino acid residues within a binding zone that are crucial for interaction nih.gov. These studies suggest that the binding is often driven by the formation of multiple hydrogen bonds between the aminopyridine and the protein nih.gov. While these studies provide insights into potential binding modes, specific analyses to differentiate between allosteric and active site binding for this compound are needed to fully understand its modulatory effects.
Receptor Interaction and Signaling Pathway Modulation
Beyond enzyme modulation, this compound and its derivatives have been explored for their ability to interact with cellular receptors, particularly G protein-coupled receptors (GPCRs), and subsequently modulate intracellular signaling pathways.
Research into 3-(2-pyridinyl)isoquinoline derivatives has demonstrated their role as selective allosteric modulators for A3 adenosine receptors nih.gov. These compounds were found to enhance the binding of agonists to the receptor without directly competing with them, indicating an allosteric mechanism of action nih.gov. Similarly, derivatives of 4-phenylpyridin-2-one have been identified as a novel class of positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a promising target for cognitive disorders researchgate.net.
The interaction of these compounds with GPCRs can trigger a cascade of intracellular events, influencing various signaling pathways. GPCRs are integral to numerous physiological processes, and their modulation can have profound effects on cellular function nih.govnih.gov. The specific signaling pathways affected by the interaction of this compound with any given receptor are a critical area for future research to determine its therapeutic potential.
Antimicrobial Research Applications (In Vitro)
The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Pyridine (B92270) derivatives have shown promise in this area, with various studies investigating their in vitro activity against a range of bacteria and fungi.
Antibacterial Activity Investigations
Several studies have reported the antibacterial activity of aminopyridine derivatives. For instance, a study on newly synthesized 2-aminopyridine derivatives demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL for the most active compound mdpi.com. Another investigation into new 2-amino-4-chloropyridine derivatives showed modest to variable activity against a panel of Gram-positive and Gram-negative bacteria researchgate.net.
A series of synthesized acetamide derivatives of aminopyridine were tested against Escherichia coli, Proteus mirabilis, and Streptococcus pyogenes, with MICs for susceptible strains recorded at 12.5 µg/mL semanticscholar.org. While these findings are promising, the specific antibacterial spectrum and potency of this compound require direct evaluation to ascertain its potential as an antibacterial agent.
Table 1: In Vitro Antibacterial Activity of Selected Aminopyridine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Aminopyridine derivative 2c | Staphylococcus aureus | 39 | mdpi.com |
| 2-Aminopyridine derivative 2c | Bacillus subtilis | 39 | mdpi.com |
| 2-Aminopyridine derivative 2c | Bacillus cereus | 78 | mdpi.com |
| 2-Aminopyridine derivative 2c | Enterococcus faecalis | 78 | mdpi.com |
| 2-Aminopyridine derivative 2c | Micrococcus luteus | 78 | mdpi.com |
| 2-Aminopyridine derivative 2c | Listeria monocytogenes | 156 | mdpi.com |
| Aminopyridine acetamide derivative 22 | Streptococcus pyogenes | 12.5 | semanticscholar.org |
| Aminopyridine acetamide derivative 23 | Streptococcus pyogenes | 12.5 | semanticscholar.org |
| Aminopyridine acetamide derivative 24 | Streptococcus pyogenes | 12.5 | semanticscholar.org |
| Aminopyridine acetamide derivative 25 | Streptococcus pyogenes | 12.5 | semanticscholar.org |
Antifungal Activity Investigations
In addition to antibacterial properties, certain aminopyridine derivatives have demonstrated antifungal activity. A study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives found them to be active against various fungal strains, with MIC values ranging from 3.9 to 62.5 µg/mL nih.gov. The most active compounds showed excellent activity against Candida albicans and Rhodotorula sp. nih.gov.
Another study focusing on isoxazolo[3,4-b]pyridin-3(1H)-ones and their derivatives, which share a pyridine core, reported pronounced antifungal activity, with MIC values below 6.2 µg/mL for Candida parapsilosis acs.org. These findings suggest that the pyridine scaffold is a viable starting point for the development of new antifungal agents. Direct testing of this compound against a panel of pathogenic fungi is necessary to determine its specific antifungal efficacy.
Table 2: In Vitro Antifungal Activity of Selected Pyridine Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bis-(imidazole)-pyridine hybrid 5a | Candida albicans wild type | 3.9 | nih.gov |
| Bis-(imidazole)-pyridine hybrid 5a | Candida parapsilosis ATCC 22019 | >62.5 | nih.gov |
| Bis-(imidazole)-pyridine hybrid 5a | Candida parapsilosis wild type | >62.5 | nih.gov |
| Bis-(benzimidazole)-pyridine hybrid 6a | Rhodotorula sp. | 3.9 | nih.gov |
| Bis-(benzimidazole)-pyridine hybrid 6a | Candida albicans wild type | 31.25 | nih.gov |
| Bis-(benzimidazole)-pyridine hybrid 6a | Candida parapsilosis ATCC 22019 | 31.25 | nih.gov |
| Bis-(benzimidazole)-pyridine hybrid 6a | Candida parapsilosis wild type | 15.6 | nih.gov |
Antibiofilm Formation Studies
While specific studies on the antibiofilm activity of this compound are not extensively documented in the reviewed literature, broader research into pyridine derivatives indicates the potential of this chemical class to interfere with bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.
Research into related pyridine compounds has shown notable antibiofilm effects. For instance, a series of N-alkylated pyridine-based organic salts were evaluated for their ability to combat biofilms. Certain derivatives demonstrated significant inhibition of Staphylococcus aureus biofilm formation, with some salts reducing biofilm by up to 58%. The mechanism of action for pyridine derivatives often involves disrupting the bacterial cell membrane or interfering with quorum sensing, a cell-to-cell communication system that regulates biofilm development. These findings suggest that the pyridine scaffold, a core component of this compound, is a promising base for the development of novel antibiofilm agents. Further investigation is required to determine if this compound itself possesses similar capabilities.
Antimalarial Activity (In Vitro)
Derivatives incorporating the pyridin-3-yl moiety have shown significant promise as antimalarial agents in in vitro studies. The pyridine ring is a key feature in several established antimalarial drugs.
A study focused on new 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives identified a compound containing the pyridin-3-ylmethylaminomethyl side chain as a particularly potent agent against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Specifically, the derivative 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (compound 1m ) exhibited high efficacy against both a chloroquine (CQ)-resistant strain (W2) and a CQ-sensitive strain (3D7) of the parasite. The 50% inhibitory concentration (IC₅₀) values were in the sub-micromolar range, indicating potent antiplasmodial activity.
Another study synthesized two series of pyridine derivatives and tested them in vitro against the CQ-resistant RKL9 strain of P. falciparum. One of the most active compounds from this series also showed a very low IC₅₀ value of 0.0402 µM, further highlighting the potential of the pyridine scaffold in overcoming drug resistance.
Table 1: In Vitro Antimalarial Activity of a Pyridin-3-yl Derivative
| Compound | P. falciparum Strain | IC₅₀ (µM) |
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 (CQ-Resistant) | 0.07 |
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | 3D7 (CQ-Sensitive) | 0.06 |
Data sourced from MDPI
Protein Kinase Inhibition and Degradation
The pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. While direct studies on this compound as a kinase inhibitor are limited, research on structurally related pyridine derivatives demonstrates their capacity to inhibit various protein kinases.
A study on 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives revealed their potential as inhibitors of several disease-relevant protein kinases. These compounds were tested against kinases implicated in the pathology of Alzheimer's disease, such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 (GSK-3). One derivative, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , showed potent inhibition of CDK5 with an IC₅₀ value of 0.41 µM, suggesting it could be a lead compound for therapeutic development.
Similarly, other research has focused on derivatives based on the pyridylpyrimidinylaminophenyl amine scaffold, a key component of the kinase inhibitor drug imatinib. These studies underscore the versatility of the pyridine ring in fitting into the ATP-binding pocket of various kinases, thereby blocking their activity.
Table 2: Inhibition of Disease-Relevant Protein Kinases by a Pyrazolo[3,4-b]pyridine Derivative
| Kinase Target | IC₅₀ (µM) |
| Cyclin-Dependent Kinase 5 (CDK5) | 0.41 |
| Glycogen Synthase Kinase-3 (GSK-3) | 1.5 |
| DYRK1A | 11 |
Data for 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, sourced from PubMed
Mechanistic Insights from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine derivatives, including those related to this compound, SAR analyses have provided key insights.
A review of pyridine derivatives with antiproliferative activity found that the presence and specific placement of hydroxyl (-OH) and amino (-NH₂) groups can enhance biological effects. This is directly relevant to the structure of this compound, which contains both a hydroxyl group at the 3-position and an aminomethyl group at the 5-position. These functional groups can form hydrogen bonds with biological targets such as enzymes or receptors, which is often a critical factor for potent activity.
In the context of antimalarial activity, the position of substituents on the pyridine ring is crucial. In the study of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, the compound with a pyridin-3-yl moiety was found to be the most active. Its structural homolog, substituted with a pyridin-4-yl group, was also active but to a lesser extent, indicating that the nitrogen's position within the pyridine ring significantly impacts the interaction with its parasitic target.
Advanced Applications and Future Research Directions
Role in Chemical Biology Probe Development
The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation and manipulation of biological systems. The pyridine (B92270) scaffold, a common motif in bioactive molecules, serves as a valuable starting point for the design of such probes. While direct applications of 5-(Aminomethyl)pyridin-3-ol as a chemical probe are still in nascent stages, its structural features make it an attractive candidate for the synthesis of targeted molecular tools.
The primary amino group and the hydroxyl functionality of this compound provide convenient handles for the attachment of reporter groups, such as fluorophores or affinity tags, and for conjugation to other biologically active molecules. The pyridine ring itself can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking, which can contribute to the binding affinity and selectivity of a probe. The potential to derivatize this scaffold opens avenues for creating libraries of compounds for screening against various biological targets, a common strategy in drug discovery and chemical probe development.
Potential in Agrochemical Development
Pyridine derivatives are a well-established class of compounds in the agrochemical industry, with numerous examples of commercial herbicides, insecticides, and fungicides. The incorporation of the this compound moiety into novel agrochemical candidates is an area of growing interest. The biological activity of pyridine-based agrochemicals is often attributed to their ability to mimic natural substrates or to disrupt key enzymatic processes in pests and weeds.
The specific arrangement of functional groups in this compound could be exploited to design new active ingredients. For instance, the aminomethyl and hydroxyl groups could be crucial for binding to the active site of a target enzyme. Furthermore, the pyridine core is a key component in many successful agrochemicals, suggesting that derivatives of this compound could exhibit desirable properties such as systemic transport in plants and appropriate environmental persistence. Research in this area would likely involve the synthesis and screening of a diverse range of derivatives to identify compounds with potent and selective activity.
Emerging Areas in Dye and Material Science Applications
The field of functional dyes and materials is increasingly looking towards heterocyclic compounds for the development of novel chromophores and polymers with tailored properties. Pyridone derivatives, which are structurally related to pyridin-3-ols, are known to be effective as disperse dyes for synthetic fibers. mdpi.com This suggests that this compound could serve as a precursor for new classes of dyes. The presence of the amino and hydroxyl groups offers sites for chemical modification to tune the color and dyeing properties of the resulting molecules.
In material science, pyridine derivatives are being investigated for a range of applications, from additives in dye-sensitized solar cells to components of high-energy materials. rsc.orgresearchgate.net The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or photoluminescent properties. The bifunctional nature of this compound makes it a particularly interesting building block for creating complex, three-dimensional materials.
Unexplored Reactivity and Synthetic Opportunities
While the fundamental reactivity of amines, phenols, and pyridines is well-understood, the interplay of these functional groups within the this compound scaffold presents a host of unexplored synthetic opportunities. The development of selective functionalization strategies for one of the reactive sites in the presence of the others is a key challenge and opportunity for synthetic chemists.
Recent advances in C-H functionalization and multicomponent reactions offer powerful tools for the derivatization of pyridine rings. samipubco.comresearchgate.net Applying these modern synthetic methods to this compound could lead to the efficient construction of complex molecules that would be difficult to access through traditional means. For example, regioselective modification of the pyridine ring, while leaving the aminomethyl and hydroxyl groups untouched, could provide access to a wide range of novel compounds with diverse potential applications. The synthesis of related structures, such as 3-(aminomethyl)pyridine, has been explored, indicating the feasibility of developing robust synthetic routes to derivatives of this compound. rsc.org
Synergistic Approaches with Other Research Disciplines
The full potential of this compound is most likely to be realized through synergistic approaches that combine synthetic chemistry with other research disciplines. In drug discovery, for instance, computational modeling and structural biology can guide the rational design of derivatives that are optimized for binding to a specific biological target. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in approved drugs, highlighting the potential for its derivatives to have favorable pharmacological properties. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov
In material science, collaboration between synthetic chemists and materials scientists will be crucial for designing and fabricating novel materials based on the this compound platform. For example, the development of new sensors could involve the integration of this compound into electronic devices, where its chemical properties could be exploited for the detection of specific analytes. Similarly, in agrochemical research, a multidisciplinary approach involving chemists, biologists, and agronomists will be essential for the discovery and development of new, effective, and environmentally benign crop protection agents.
Q & A
Q. What are the recommended synthetic routes for 5-(Aminomethyl)pyridin-3-OL, and how do reaction parameters influence yield?
Methodological Answer: Synthesis of this compound can be achieved via traditional organic synthesis or biocatalytic methods. Key steps include functionalization of the pyridine core and introduction of the aminomethyl group through reductive amination or nucleophilic substitution. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification to remove residues .
- Temperature : Elevated temperatures (80–120°C) are often used for ring functionalization but must be balanced against thermal decomposition risks .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity during hydrogenation steps .
Yield optimization requires iterative adjustment of these parameters, with characterization via TLC or HPLC to monitor progress .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the pyridine ring substitution pattern and aminomethyl group integration. Chemical shifts for hydroxyl and amine protons (δ 4.5–6.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 139.06) and detects impurities .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm ensures compliance with pharmacological standards .
Q. What safety precautions and storage conditions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust is generated .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Incompatible with strong acids/bases; store separately .
- Spill Management : Use absorbent materials (vermiculite) and dispose of waste via certified hazardous waste facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical control during the synthesis of this compound?
Methodological Answer: Stereochemical control is critical for biological activity. Strategies include:
- Chiral catalysts : Use (R)- or (S)-BINAP ligands with palladium to induce asymmetry during hydrogenation .
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor specific transition states, reducing racemization .
- Temperature modulation : Lower temperatures (0–25°C) slow reaction kinetics, improving enantiomeric excess (ee). Monitor ee via chiral HPLC with amylose-based columns .
Q. What are the key structural features of this compound that influence its biological activity compared to other pyridin-3-ol derivatives?
Methodological Answer: Comparative structural analysis reveals:
Q. What analytical methodologies are recommended for resolving contradictory data in the stability studies of this compound under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 at 40°C for 24–72 hours. Monitor degradation via UPLC-MS to identify hydrolysis or oxidation products .
- Kinetic Modeling : Use Arrhenius plots to predict degradation rates. For example, pseudo-first-order kinetics at pH 7.4 (physiological conditions) reveal t₁/₂ ≈ 48 hours .
- X-ray Crystallography : Resolve ambiguous NMR peaks by analyzing crystalline degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
